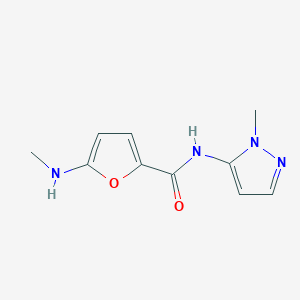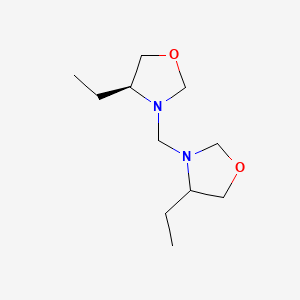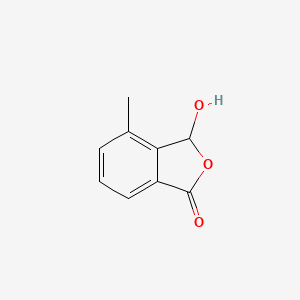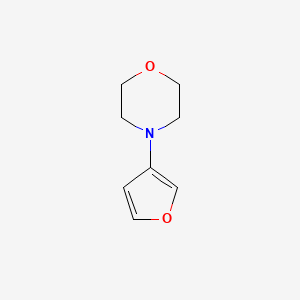
(2S,3S,4R)-4-Amino-3-hydroxypyrrolidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3S,4R)-4-Amino-3-hydroxypyrrolidine-2-carboxylic acid is a chiral amino acid derivative. It is a structural analog of proline, featuring an amino group at the 4-position and a hydroxyl group at the 3-position. This compound is of significant interest in the fields of medicinal chemistry and biochemistry due to its unique structural properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4R)-4-Amino-3-hydroxypyrrolidine-2-carboxylic acid typically involves multi-step organic synthesis One common method includes the use of chiral starting materials and stereoselective reactions to ensure the correct configuration of the compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of biocatalysts to achieve high enantioselectivity and yield. Enzymatic methods, such as the use of transaminases or hydroxylases, can be employed to introduce the functional groups at the desired positions with high specificity.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3S,4R)-4-Amino-3-hydroxypyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Acyl chlorides, anhydrides, and other electrophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone or aldehyde, while reduction of the carbonyl group regenerates the hydroxyl group.
Applications De Recherche Scientifique
(2S,3S,4R)-4-Amino-3-hydroxypyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its role in protein structure and function, particularly in the stabilization of protein conformations.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for the synthesis of pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of various compounds.
Mécanisme D'action
The mechanism by which (2S,3S,4R)-4-Amino-3-hydroxypyrrolidine-2-carboxylic acid exerts its effects is primarily through its incorporation into peptides and proteins. The presence of the hydroxyl and amino groups allows it to participate in hydrogen bonding and other interactions that stabilize protein structures. Additionally, it may interact with specific enzymes or receptors, influencing biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Proline: A structurally similar amino acid but lacks the hydroxyl group at the 3-position.
Hydroxyproline: Similar to (2S,3S,4R)-4-Amino-3-hydroxypyrrolidine-2-carboxylic acid but with different stereochemistry.
4-Aminoproline: Lacks the hydroxyl group at the 3-position.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of both amino and hydroxyl groups. This combination allows for unique interactions in biological systems, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C5H10N2O3 |
|---|---|
Poids moléculaire |
146.14 g/mol |
Nom IUPAC |
(2S,3S,4R)-4-amino-3-hydroxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C5H10N2O3/c6-2-1-7-3(4(2)8)5(9)10/h2-4,7-8H,1,6H2,(H,9,10)/t2-,3+,4+/m1/s1 |
Clé InChI |
GYHVXZXKXZOKPS-UZBSEBFBSA-N |
SMILES isomérique |
C1[C@H]([C@@H]([C@H](N1)C(=O)O)O)N |
SMILES canonique |
C1C(C(C(N1)C(=O)O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2'-(Cyclohex-1-en-1-yl(cyclohexyl)phosphino)-[1,1'-biphenyl]-4-ol](/img/structure/B12872222.png)
![2-(Methylthio)benzo[d]oxazole-4-carboxamide](/img/structure/B12872228.png)


![8-Iodo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12872243.png)

![4-Chloro-1-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12872271.png)
![Methyl 2-((4S,5R,6S)-5,6-dihydroxy-5,6-dihydro-4H-cyclopenta[c]furan-4-yl)acetate](/img/structure/B12872274.png)


![2-Bromo-6-(chloromethyl)benzo[d]oxazole](/img/structure/B12872285.png)


![(8-(4-(9H-Carbazol-9-yl)phenyl)dibenzo[b,d]furan-4-yl)diphenylphosphine oxide](/img/structure/B12872333.png)
